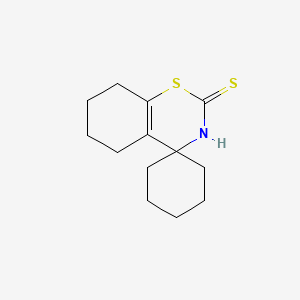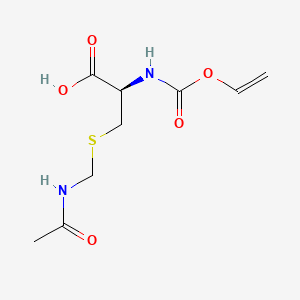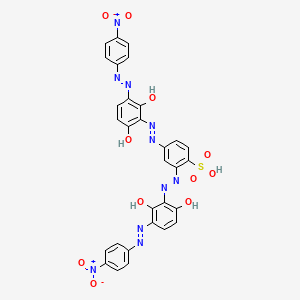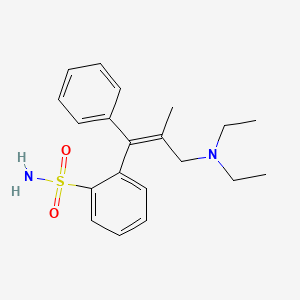
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzenesulfonamide moiety, which is known for its role in various pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of a benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, dichloromethane, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzenesulfonamides .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH regulation within cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamides such as:
Sulfanilamide: Known for its antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Employed in the treatment of toxoplasmosis.
Uniqueness
What sets 2-(3-(Diethylamino)-2-methyl-1-phenyl-1-propenyl)benzenesulfonamide apart is its specific structure, which allows it to interact uniquely with certain enzymes like carbonic anhydrase IX. This specificity makes it a promising candidate for targeted therapies in cancer treatment .
Propriétés
Numéro CAS |
61766-87-8 |
|---|---|
Formule moléculaire |
C20H26N2O2S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-[(Z)-3-(diethylamino)-2-methyl-1-phenylprop-1-enyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O2S/c1-4-22(5-2)15-16(3)20(17-11-7-6-8-12-17)18-13-9-10-14-19(18)25(21,23)24/h6-14H,4-5,15H2,1-3H3,(H2,21,23,24)/b20-16- |
Clé InChI |
XNSRSQRZHIOLTM-SILNSSARSA-N |
SMILES isomérique |
CCN(CC)C/C(=C(/C1=CC=CC=C1)\C2=CC=CC=C2S(=O)(=O)N)/C |
SMILES canonique |
CCN(CC)CC(=C(C1=CC=CC=C1)C2=CC=CC=C2S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


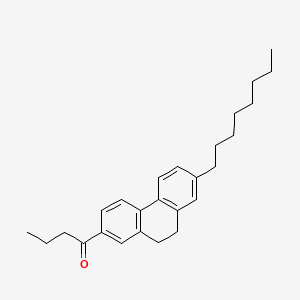
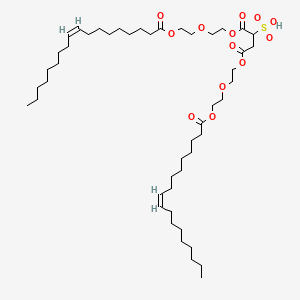
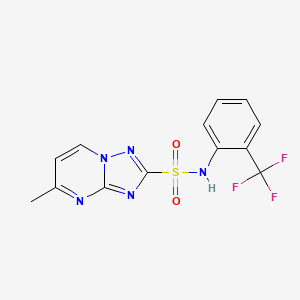
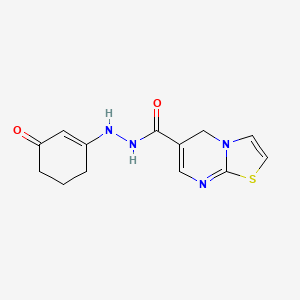
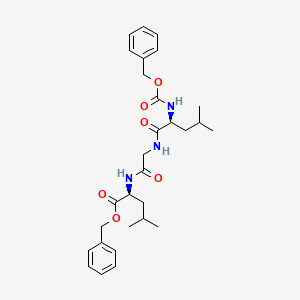
![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)


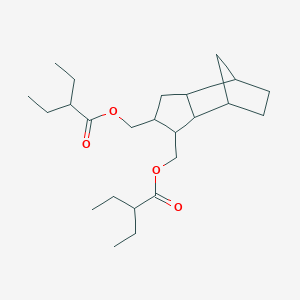

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
